7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound . It has an empirical formula of C10H8N6 and a molecular weight of 212.21 . This compound is part of a class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which have been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be represented by the SMILES stringNc1nc2nccc(-c3cccnc3)n2n1
. The InChI key for this compound is RBQNFSAOQQDTPU-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
SARS-CoV-2 Main Protease Inhibitors
The compound has been identified as a potential inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial in the life cycle of the SARS-CoV-2 virus . In silico screening and molecular dynamics simulation studies have shown that this compound can effectively interact with the crucial active site amino acid residues His41, Cys145, and Glu166 of SARS-CoV-2 Mpro .
Cancer Treatment
The compound is being researched for its potential use in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Precursors of Tautomeric 2-(diazomethyl)pyridines
The compound is used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Material Sciences
These types of compounds have various applications in the material sciences fields .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, including 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, continue to be a subject of interest in both agriculture and medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis, biological activities, and potential applications.
Mechanism of Action
Target of Action
The primary target of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds with a [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been reported to show remarkable anti-epileptic activities .
Mode of Action
The exact mode of action of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Compounds with similar structures have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Biochemical Pathways
The specific biochemical pathways affected by 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds have been reported to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system .
Result of Action
The molecular and cellular effects of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds have been reported to display moderate antiproliferative activities against three cancer cells .
properties
IUPAC Name |
7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-5-3-8(16(10)15-9)7-2-1-4-12-6-7/h1-6H,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNFSAOQQDTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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